

Replicating Published Findings on LY2940094: A Comparative Guide to Feeding Behavior Studies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: LY2940094 tartrate

Cat. No.: B608729

[Get Quote](#)

For researchers in the fields of neuroscience, pharmacology, and drug development, the ability to replicate and build upon published findings is paramount. This guide provides a comparative analysis of the published data on LY2940094, a selective Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor antagonist, and its effects on feeding behavior. To offer a broader context, we compare its performance with an alternative mechanism for appetite suppression: antagonism of the ghrelin receptor. This guide presents quantitative data in structured tables, details experimental protocols for key studies, and provides visualizations of the underlying signaling pathways and experimental workflows.

Comparative Analysis of Preclinical Efficacy in Rodent Models

LY2940094 has been shown to effectively reduce various forms of excessive food intake in rodent models.^[1] Its mechanism of action is dependent on the NOP receptor, as its effects on reducing fasting-induced feeding are absent in NOP receptor knockout mice.^[1] In contrast, ghrelin receptor antagonists, such as [D-Lys-3]-GHRP-6, target a different orexigenic pathway to suppress appetite.^{[2][3][4]}

Table 1: Effect of LY2940094 on Fasting-Induced Feeding in Mice

Treatment Group	Dose (mg/kg, p.o.)	Food Intake (g)	% Inhibition vs. Vehicle
Vehicle	-	1.2 ± 0.1	-
LY2940094	3	0.8 ± 0.1	33%
LY2940094	10	0.6 ± 0.1	50%
LY2940094	30	0.5 ± 0.1*	58%

Data are presented as mean ± S.E.M. *p < 0.05 compared with vehicle-treated animals. Data extracted from Statnick et al., 2016.

Table 2: Effect of LY2940094 on Palatable High-Fat Diet Intake in Lean Rats

Treatment Group	Dose (mg/kg, p.o.)	Caloric Intake (kcal)	% Reduction vs. Vehicle
Vehicle	-	60 ± 5	-
LY2940094	10	45 ± 4	25%
LY2940094	30	38 ± 3	37%

Data are presented as mean ± S.E.M. *p < 0.05 compared with vehicle-treated animals. Data extracted from Statnick et al., 2016.

Table 3: Effect of Ghrelin Receptor Antagonist [D-Lys-3]-GHRP-6 on Food Intake in Food-Deprived Lean Mice

Treatment Group	Dose (nmol/mouse, i.p.)	Cumulative Food Intake (g) at 4h	% Reduction vs. Vehicle
Vehicle (Saline)	-	1.5 ± 0.1	-
[D-Lys-3]-GHRP-6	20	1.2 ± 0.1*	20%
[D-Lys-3]-GHRP-6	200	0.9 ± 0.1**	40%

Data are presented as mean \pm S.E.M. *p < 0.05, **p < 0.01 compared with the control group. Data extracted from Asakawa et al., 2003.

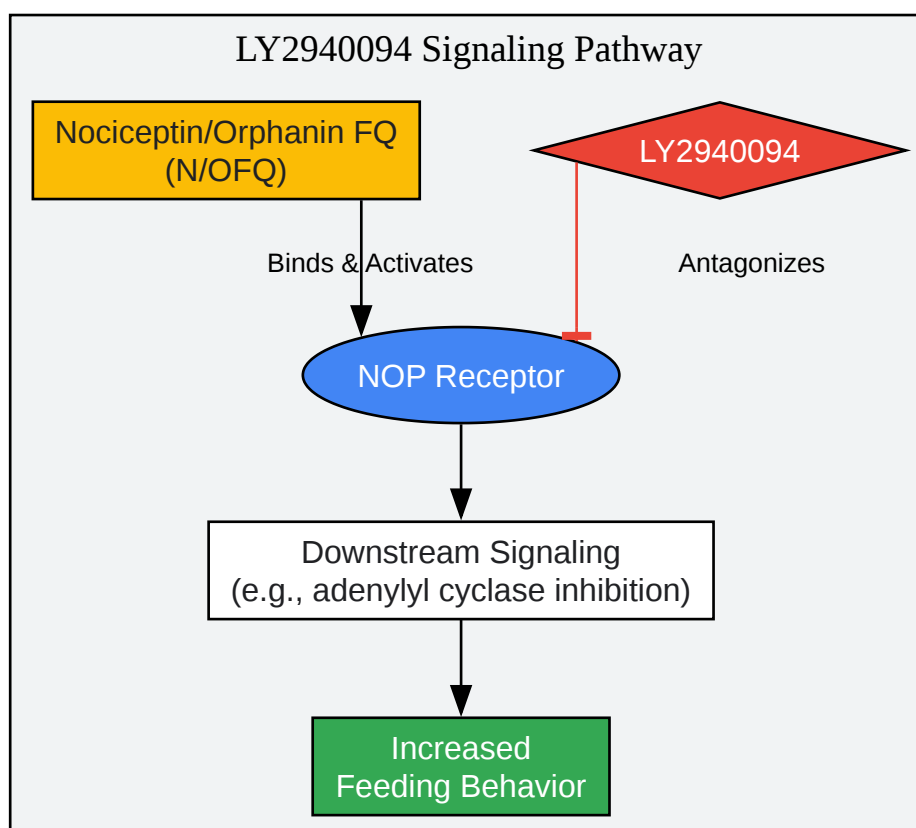
Table 4: Effect of Ghrelin Receptor Antagonist [D-Lys-3]-GHRP-6 on Food Intake in ob/ob Obese Mice

Treatment Group	Dose (nmol/mouse, i.p.)	Cumulative Food Intake (g) at 4h	% Reduction vs. Vehicle
Vehicle (Saline)	-	2.0 \pm 0.2	-
[D-Lys-3]-GHRP-6	200	1.4 \pm 0.1*	30%

Data are presented as mean \pm S.E.M. *p < 0.05 compared with physiological saline treated controls. Data extracted from Asakawa et al., 2003.

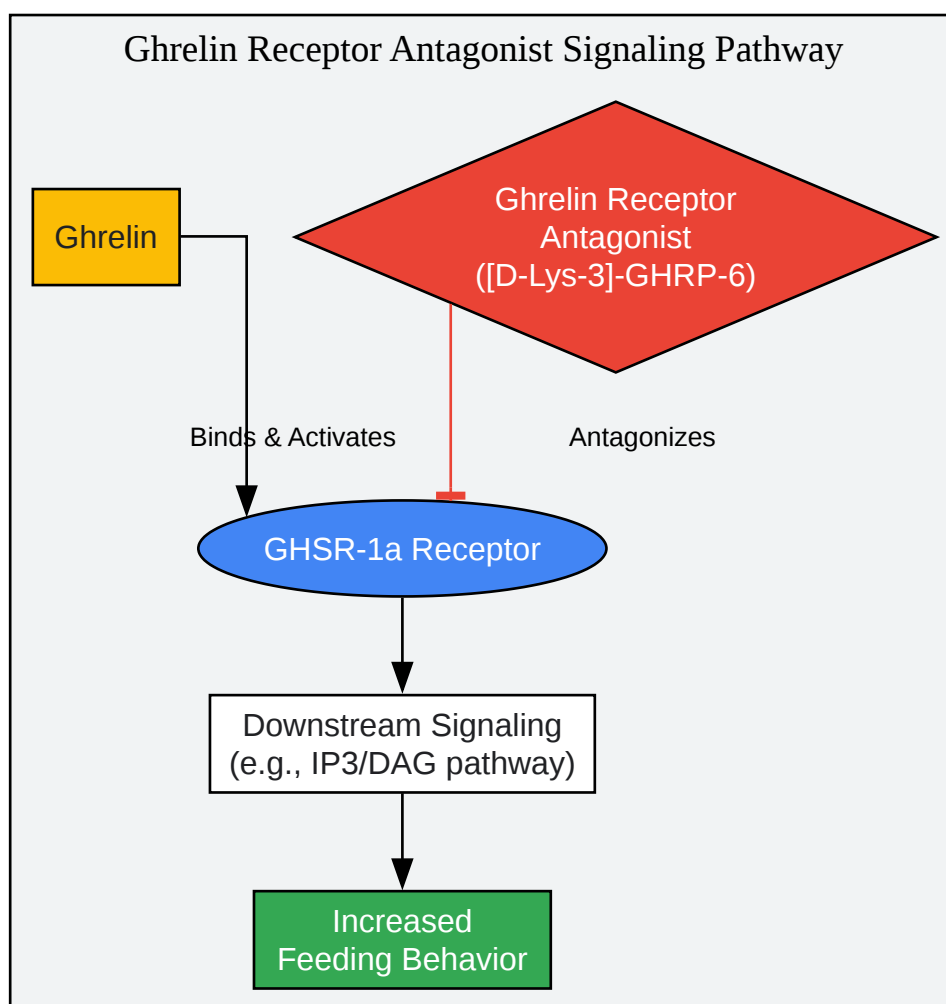
Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental designs discussed, the following diagrams were generated using the DOT language.



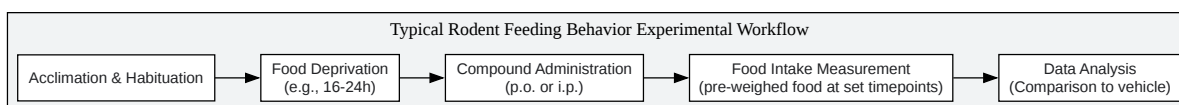
[Click to download full resolution via product page](#)

LY2940094 mechanism of action.



[Click to download full resolution via product page](#)

Ghrelin antagonist mechanism.



[Click to download full resolution via product page](#)

Rodent feeding experiment workflow.

Detailed Experimental Protocols

To facilitate the replication of these findings, detailed methodologies for the key experiments are provided below.

LY2940094 Fasting-Induced Feeding Study in Mice (Statnick et al., 2016)

- **Animals:** Male C57BL/6J mice, individually housed with free access to food and water prior to the study.
- **Habituation:** Mice were habituated to the experimental procedures, including oral gavage with the vehicle, for several days before the experiment.
- **Fasting:** Food was removed from the cages for 24 hours, with water remaining available.
- **Dosing:** LY2940094 (3, 10, or 30 mg/kg) or vehicle was administered orally (p.o.) in a volume of 10 ml/kg.
- **Feeding Measurement:** Immediately after dosing, a pre-weighed amount of standard chow was placed in each cage. Food intake was measured by weighing the remaining food at 1, 2, and 4 hours post-dosing.
- **Data Analysis:** Food intake (in grams) was calculated for each time point and compared between the LY2940094-treated groups and the vehicle-treated group using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test).

LY2940094 Palatable High-Fat Diet Study in Lean Rats (Statnick et al., 2016)

- **Animals:** Male Long-Evans rats, individually housed.
- **Diet:** Rats were maintained on a standard chow diet. For the experiment, they were presented with a palatable high-fat diet.
- **Dosing:** On the test day, rats were administered LY2940094 (10 or 30 mg/kg, p.o.) or vehicle.

- **Feeding Measurement:** The amount of the palatable high-fat diet consumed was measured over a 4-hour period following dosing.
- **Data Analysis:** Caloric intake was calculated based on the amount of high-fat diet consumed and compared between the treatment groups and the vehicle control.

Ghrelin Receptor Antagonist [D-Lys-3]-GHRP-6 Feeding Study in Food-Deprived Mice (Asakawa et al., 2003)

- **Animals:** Male ddY mice, housed individually.
- **Fasting:** Mice were deprived of food for 16 hours before the experiment, with free access to water.[3]
- **Dosing:** [D-Lys-3]-GHRP-6 (20 or 200 nmol/mouse) or physiological saline (vehicle) was administered via intraperitoneal (i.p.) injection.[2]
- **Feeding Measurement:** Immediately after injection, pre-weighed food was provided. Cumulative food intake was measured at 20 minutes, 1, 2, and 4 hours.[3]
- **Data Analysis:** Food intake at each time point was compared between the antagonist-treated groups and the saline-treated control group using a Bonferroni's t-test.[2]

Conclusion

The data presented demonstrate that LY2940094, a NOP receptor antagonist, robustly inhibits excessive feeding behavior in various rodent models.[1] Its efficacy is comparable to that of other appetite-suppressing mechanisms, such as ghrelin receptor antagonism, although the direct comparison is limited by differences in experimental design across studies. The detailed protocols and pathway diagrams provided in this guide are intended to aid researchers in replicating and expanding upon these important findings in the ongoing search for effective treatments for eating disorders and obesity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. A Novel Nociceptin Receptor Antagonist LY2940094 Inhibits Excessive Feeding Behavior in Rodents: A Possible Mechanism for the Treatment of Binge Eating Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. phoenixbiotech.net [phoenixbiotech.net]
- 3. Antagonism of ghrelin receptor reduces food intake and body weight gain in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antagonism of ghrelin receptor reduces food intake and body weight gain in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Replicating Published Findings on LY2940094: A Comparative Guide to Feeding Behavior Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608729#replicating-published-findings-on-ly2940094-and-feeding-behavior]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com